Cas no 1254205-90-7 (4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid)
![4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid structure](https://ja.kuujia.com/scimg/cas/1254205-90-7x500.png)
4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid 化学的及び物理的性質
名前と識別子
-
- VBEONWICTOPKBL-UHFFFAOYSA-N
- EN300-27122147
- SCHEMBL119112
- 4-[benzyl-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl]benzoic acid
- CHEMBL3353583
- 1254205-90-7
- 4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid
- BDBM50036560
- 4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid
-
- インチ: 1S/C20H14F4N2O4S/c21-17-10-15(20(22,23)24)11-25-18(17)26(12-13-4-2-1-3-5-13)31(29,30)16-8-6-14(7-9-16)19(27)28/h1-11H,12H2,(H,27,28)
- InChIKey: VBEONWICTOPKBL-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(=O)O)=CC=1)(N(C1C(=CC(C(F)(F)F)=CN=1)F)CC1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 454.06104075g/mol
- どういたいしつりょう: 454.06104075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 96Ų
4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27122147-0.1g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 0.1g |
$1332.0 | 2025-03-20 | |
Enamine | EN300-27122147-2.5g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 2.5g |
$2969.0 | 2025-03-20 | |
Enamine | EN300-27122147-10.0g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 10.0g |
$6512.0 | 2025-03-20 | |
Enamine | EN300-27122147-0.05g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 0.05g |
$1272.0 | 2025-03-20 | |
Enamine | EN300-27122147-1.0g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 1.0g |
$1515.0 | 2025-03-20 | |
Enamine | EN300-27122147-5.0g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 5.0g |
$4391.0 | 2025-03-20 | |
Enamine | EN300-27122147-0.5g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 0.5g |
$1453.0 | 2025-03-20 | |
Enamine | EN300-27122147-5g |
1254205-90-7 | 5g |
$4391.0 | 2023-09-11 | |||
Enamine | EN300-27122147-1g |
1254205-90-7 | 1g |
$1515.0 | 2023-09-11 | |||
Enamine | EN300-27122147-0.25g |
4-{benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid |
1254205-90-7 | 95.0% | 0.25g |
$1393.0 | 2025-03-20 |
4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acidに関する追加情報
Introduction to 4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic Acid (CAS No. 1254205-90-7)
4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1254205-90-7, belongs to a class of molecules that exhibit promising properties for further research and development in drug discovery. The presence of multiple functional groups, including a benzyl sulfamoyl moiety linked to a pyridine ring, makes this compound a candidate for various applications in medicinal chemistry.
The< strong>benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl group is a key feature of this molecule, contributing to its potential interactions with biological targets. The fluorine atoms in the pyridine ring enhance the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design. Additionally, the sulfamoyl group can serve as a hinge region for protein binding, making it an attractive scaffold for developing small-molecule inhibitors.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. Compounds containing such moieties have been shown to exhibit enhanced binding affinity and selectivity towards enzymes and receptors. For instance, 3-fluoro-5-(trifluoromethyl)pyridine derivatives have been widely used in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The incorporation of these motifs into 4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid suggests that it may possess similar inhibitory properties.
The< strong>benzoic acid backbone of this compound provides additional opportunities for functionalization and interaction with biological systems. Benzoic acid derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects. By combining the benzoic acid moiety with the sulfamoyl-pyridine group, this compound may exhibit synergistic effects that could be beneficial in therapeutic applications.
In the context of drug discovery, the< strong>sulfamoyl group is particularly noteworthy due to its ability to form hydrogen bonds with polar residues in proteins. This interaction can lead to the development of high-affinity binders for therapeutic targets. Moreover, sulfamoyl compounds have been successfully used in the treatment of metabolic disorders, infectious diseases, and cancer. The structural versatility of 4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid allows for further modifications that could optimize its pharmacokinetic properties and target specificity.
Current research in medicinal chemistry is increasingly focused on developing novel compounds with improved efficacy and reduced side effects. The unique combination of functional groups in 4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid positions it as a promising candidate for further investigation. Computational modeling and high-throughput screening techniques can be employed to identify potential biological activities and optimize its structure for therapeutic use.
The< strong>CAS number 1254205-90-7 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature is essential for ensuring consistency in research communications and regulatory submissions. As more studies are conducted on this molecule, its potential applications in drug development are likely to expand.
In conclusion, 4-{Benzyl[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acid is a structurally complex and functionally interesting compound with significant potential in pharmaceutical research. Its unique combination of< strong>fluorinated pyridine,< strong>sulfamoyl, and< strong>benzoic acid moieties makes it a valuable scaffold for developing novel therapeutic agents. Further exploration of its biological activities and pharmacological properties will likely contribute to advancements in drug discovery and development.
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